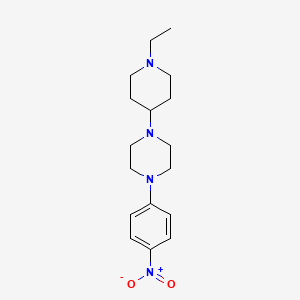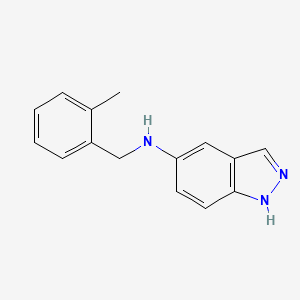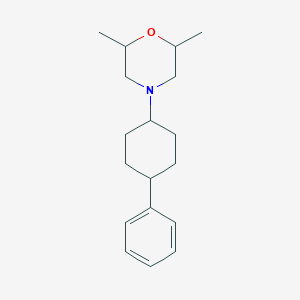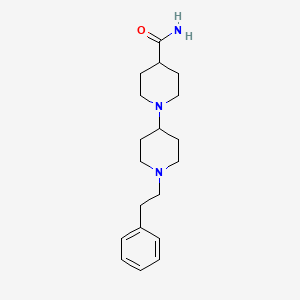![molecular formula C19H30N2O B3853489 N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine](/img/structure/B3853489.png)
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine, also known as MPHP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant that has gained popularity among recreational drug users due to its euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to increased alertness, euphoria, and energy. This compound also has a weak affinity for the serotonin transporter, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to cause a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and paranoia. Chronic use of this compound has been associated with neurotoxicity, which can lead to cognitive impairment and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine has several advantages for lab experiments. It is easy to synthesize and has a high potency, which makes it a useful tool for studying the mechanisms of action of stimulants. However, it also has several limitations. It is highly addictive and has a high potential for abuse, which makes it difficult to use in animal studies. It also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine. One area of research is the development of novel therapeutic agents based on its structure. Another area of research is the study of its neurotoxicity and potential long-term effects. Additionally, research is needed to understand the mechanisms of action of this compound and its interactions with other drugs. Finally, research is needed to develop effective prevention and treatment strategies for this compound abuse and addiction.
Conclusion:
In conclusion, this compound is a potent stimulant with potential therapeutic applications. It has been the subject of scientific research due to its unique structure and mechanism of action. However, it also has several limitations and potential health risks. Future research is needed to fully understand its effects and develop effective prevention and treatment strategies.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-4-phenylcyclohexanamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-5-17(6-3-1)18-7-9-19(10-8-18)20-11-4-12-21-13-15-22-16-14-21/h1-3,5-6,18-20H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEURQDPBMJDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine](/img/structure/B3853413.png)
![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![1-(1-ethyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853423.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)


![4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarbaldehyde](/img/structure/B3853459.png)
![ethyl 4-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853466.png)
![1-(4-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3853474.png)


![2,2'-[(4-phenylcyclohexyl)imino]diethanol](/img/structure/B3853516.png)
![2,2'-[(5-bromo-2,4-dimethoxybenzyl)imino]diethanol](/img/structure/B3853518.png)
![ethyl 4-[(4-hydroxycyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B3853526.png)